molecular formula C11H13N3O B14309772 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile CAS No. 113770-64-2

4-(4-Hydroxyphenyl)piperazine-1-carbonitrile

Katalognummer: B14309772
CAS-Nummer: 113770-64-2
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: GYZMZMMANLXUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxyphenyl)piperazine-1-carbonitrile is an organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable nitrile source under controlled conditions. One common method includes the use of acetic anhydride and a base in an alcohol solution to achieve the desired product . Another approach involves the reaction of 4-hydroxyphenylpiperazine with a nitrile compound in the presence of a catalyst and a reducing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxyphenyl)piperazine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced nitrogen-containing compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxyphenyl)piperazine-1-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxyphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. The carbonitrile group may also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)piperazine-1-carbonitrile is unique due to the presence of both a hydroxyphenyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

113770-64-2

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

4-(4-hydroxyphenyl)piperazine-1-carbonitrile

InChI

InChI=1S/C11H13N3O/c12-9-13-5-7-14(8-6-13)10-1-3-11(15)4-2-10/h1-4,15H,5-8H2

InChI-Schlüssel

GYZMZMMANLXUOP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C#N)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.